molecular formula C8H11ClFN3O B8364019 1-(2-Chloro-5-fluoropyrimidin-4-ylamino)-2-methylpropan-2-ol

1-(2-Chloro-5-fluoropyrimidin-4-ylamino)-2-methylpropan-2-ol

Cat. No.: B8364019
M. Wt: 219.64 g/mol
InChI Key: FNVZJXZTKQKXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-5-fluoropyrimidin-4-ylamino)-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C8H11ClFN3O and its molecular weight is 219.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11ClFN3O

Molecular Weight

219.64 g/mol

IUPAC Name

1-[(2-chloro-5-fluoropyrimidin-4-yl)amino]-2-methylpropan-2-ol

InChI

InChI=1S/C8H11ClFN3O/c1-8(2,14)4-12-6-5(10)3-11-7(9)13-6/h3,14H,4H2,1-2H3,(H,11,12,13)

InChI Key

FNVZJXZTKQKXSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=NC(=NC=C1F)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,4-dichloro-5-fluoropyrimidine (2 g, 11.98 mmol) in acetonitrile (10 mL) was cooled to −40° C., avoiding freezing. To this solution was added diisopropylamine (3.82 mL, 21.88 mmol) followed by 1-amino-2-methylpropan-2-ol (1.5 g, 16.83 mmol). The reaction mixture was removed from the cooling bath, warmed to room temperature and allowed to stir overnight (˜18 hours). Solvents were removed in vacuo and the residue was taken up in a minimum of dichloromethane (˜1.5-2 mL) and diluted with heptane until slightly cloudy. This mixture was loaded onto a 40 gram BioRad silica gel cartridge. Purification by flash chromatography (Analogix System, 20 min gradient, 0-25% methanol/dichloromethane, 40 mL/min.) provided 1-(2-chloro-5-fluoropyrimidin-4-ylamino)-2-methylpropan-2-ol as a white solid. LCMS m/z 220.1, 221.8 (M+H)+, Rt 0.49 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.82 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.